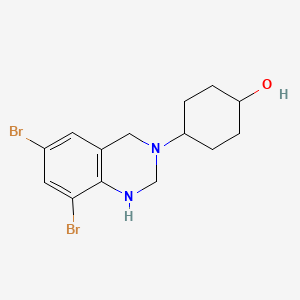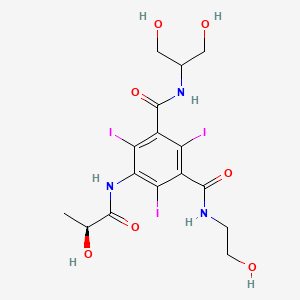
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide
Übersicht
Beschreibung
“N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 1352139-51-5 . It has a molecular weight of 245.32 and its IUPAC name is N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy and acetamide groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
“N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 and is typically stored in a dry environment at 2-8°C . The compound is used in the synthesis of other chemicals .
Role in Pharmaceutical Formulations
This compound is used in the development and validation of stability-indicating methods for the simultaneous determination of Agomelatine and its degradation products . These methods are crucial for ensuring the quality and safety of pharmaceutical products .
Use in Antidepressant Research
“N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide” is related to Agomelatine, a novel antidepressant . Agomelatine has shown certain advantages in improving depression and anxiety symptoms . It is comparable to selective serotonin reuptake inhibitors (SSRIs) in terms of safety .
Role in Major Depressive Disorder (MDD) Treatment
Agomelatine, which this compound is an impurity of, has been studied for its efficacy in treating Major Depressive Disorder (MDD) . It has shown promise in ameliorating anhedonia, reduced motivation, and circadian rhythm disruptions in patients with MDD .
Safety and Side Effects
, it’s important to note that Agomelatine, which it is related to, has been observed to have a slightly higher incidence of liver function impairment . However, the difference was not statistically significant .
Future Research Directions
The long-term efficacy and safety of Agomelatine on MDD or other depressive subtypes still require further observation and research . As such, “N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide” may also be a subject of interest in these future studies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide, also known as Agomelatine Impurity 1, is a compound that has been used in the synthesis of analogs of Melatonin . These analogs have a high affinity for the melatonin receptor , which plays a crucial role in regulating sleep-wake cycles and other circadian rhythms.
Mode of Action
Given its use in the synthesis of melatonin analogs , it can be inferred that it may interact with melatonin receptors. Melatonin receptors are G-protein coupled receptors, and their activation can lead to changes in cyclic AMP (cAMP) levels within the cell, affecting various cellular processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or drugs. For instance, the compound’s stability could be affected by storage conditions
Eigenschaften
IUPAC Name |
N-[2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNQWIPOKLVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CCCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)





![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

